Cas no 74106-81-3 (Ethyl 2,2-difluorohexanoate)
Ethyl 2,2-difluorohexanoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2,2-Difluorohexanoate
- Ethyl-2,2-difluorohexanoate
- 2,2-Difluorhexansaeureethylester
- 2,2-Difluoro-hexanoic acid ethyl ester
- Ethyl 2,2-difluorocaproate
- 2,2-Difluorohexanoic acid ethyl ester
- AK175422
- PubChem22649
- XTUTXYBGTIFZFQ-UHFFFAOYSA-N
- BBL102195
- STL555994
- MB08995
- RP24146
- PC48304
- hexanoic acid, 2,2-difluoro-, ethyl ester
- CS-0045422
- MFCD11007687
- I10204
- 74106-81-3
- SY237164
- AKOS005063328
- ETHYL2,2-DIFLUOROHEXANOATE
- J-520662
- H5TS88M7Q6
- FT-0657813
- A838013
- AMY7143
- SCHEMBL1619413
- DTXSID60440302
- FS-4651
- DB-001367
- Ethyl 2,2-difluorohexanoate
-
- MDL: MFCD11007687
- Inchi: 1S/C8H14F2O2/c1-3-5-6-8(9,10)7(11)12-4-2/h3-6H2,1-2H3
- InChI Key: XTUTXYBGTIFZFQ-UHFFFAOYSA-N
- SMILES: FC(C(=O)OCC)(CCCC)F
Computed Properties
- Exact Mass: 180.09600
- Monoisotopic Mass: 180.09618601g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 6
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3
- XLogP3: 3
Experimental Properties
- Density: 1.029
- Boiling Point: 172 ºC
- Flash Point: 57 ºC
- Refractive Index: 1.387
- PSA: 26.30000
- LogP: 2.37500
Ethyl 2,2-difluorohexanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E895993-25g |
Ethyl 2,2-difluorohexanoate |
74106-81-3 | 96% | 25g |
¥2,025.00 | 2022-01-13 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | CMC0005-25g |
Ethyl 2,2-difluorohexanoate |
74106-81-3 | 95% | 25g |
$602 | 2023-09-07 | |
| Fluorochem | 035963-1g |
Ethyl-2,2-difluorohexanoate |
74106-81-3 | 95% | 1g |
£59.00 | 2022-03-01 | |
| Fluorochem | 035963-5g |
Ethyl-2,2-difluorohexanoate |
74106-81-3 | 95% | 5g |
£272.00 | 2022-03-01 | |
| Fluorochem | 035963-25g |
Ethyl-2,2-difluorohexanoate |
74106-81-3 | 95% | 25g |
£915.00 | 2022-03-01 | |
| TRC | E916663-50mg |
Ethyl 2,2-Difluorohexanoate |
74106-81-3 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E916663-100mg |
Ethyl 2,2-Difluorohexanoate |
74106-81-3 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E916663-500mg |
Ethyl 2,2-Difluorohexanoate |
74106-81-3 | 500mg |
$ 185.00 | 2022-06-05 | ||
| ChemScence | CS-0045422-1g |
Ethyl 2,2-difluorohexanoate |
74106-81-3 | 1g |
$38.0 | 2022-04-26 | ||
| ChemScence | CS-0045422-5g |
Ethyl 2,2-difluorohexanoate |
74106-81-3 | 5g |
$87.0 | 2022-04-26 |
Ethyl 2,2-difluorohexanoate Suppliers
Ethyl 2,2-difluorohexanoate Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on Ethyl 2,2-difluorohexanoate
Ethyl 2,2-difluorohexanoate (CAS No. 74106-81-3): A Comprehensive Overview in Modern Chemical Research
Ethyl 2,2-difluorohexanoate, identified by the chemical compound code CAS No. 74106-81-3, is a fluorinated ester that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural properties, finds applications in various scientific domains, including drug synthesis and material science. The presence of two fluorine atoms at the alpha position of the hexanoate chain imparts distinct reactivity and stability, making it a valuable intermediate in synthetic chemistry.
The molecular structure of Ethyl 2,2-difluorohexanoate consists of a six-carbon chain with two fluorine substituents and an ester functional group at one end. This configuration not only influences its physical and chemical properties but also opens up diverse possibilities for its utilization in complex molecular architectures. The fluorine atoms enhance the compound's metabolic stability, which is a crucial factor in pharmaceutical applications where prolonged activity and reduced degradation are desirable.
In recent years, the study of fluorinated compounds has seen remarkable advancements, particularly in the development of novel therapeutic agents. The incorporation of fluorine into molecular frameworks has been shown to improve binding affinity, selectivity, and bioavailability of drugs. For instance, studies have demonstrated that fluorinated esters like Ethyl 2,2-difluorohexanoate can serve as key intermediates in the synthesis of protease inhibitors and antiviral agents. These compounds exhibit enhanced resistance to enzymatic degradation, thereby extending their pharmacological efficacy.
The synthesis of Ethyl 2,2-difluorohexanoate typically involves the reaction of 2,2-difluoroacetic acid with ethanol under controlled conditions. Advanced catalytic methods have been employed to optimize yield and purity, ensuring that the final product meets stringent industrial standards. The process often incorporates green chemistry principles to minimize waste and energy consumption, aligning with global efforts to sustainable chemical manufacturing.
One of the most compelling aspects of Ethyl 2,2-difluorohexanoate is its role in material science. Fluorinated esters have been explored for their potential as surfactants and plasticizers due to their ability to modify surface properties and enhance material performance. Research has shown that derivatives of this compound can improve the flexibility and durability of polymers, making them suitable for high-performance applications in industries such as automotive and aerospace.
The pharmacological potential of Ethyl 2,2-difluorohexanoate extends beyond its use as a synthetic intermediate. Preliminary studies have indicated that this compound may exhibit anti-inflammatory properties by modulating specific enzymatic pathways. The dual functionality provided by the ester group and fluorine substituents allows for selective interactions with biological targets, which is essential for developing targeted therapies. Further investigation is warranted to fully elucidate its pharmacodynamic profile and therapeutic potential.
In conclusion, Ethyl 2,2-difluorohexanoate (CAS No. 74106-81-3) represents a fascinating compound with multifaceted applications in chemical research and industrial processes. Its unique structural features make it a valuable tool for synthetic chemists and pharmaceutical developers alike. As research continues to uncover new uses for fluorinated compounds, the importance of intermediates like this one will only grow, driving innovation across multiple scientific disciplines.
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